molecular formula C17H16FN3OS B5336466 3-amino-6-(4-fluorophenyl)-N-isopropylthieno[2,3-b]pyridine-2-carboxamide

3-amino-6-(4-fluorophenyl)-N-isopropylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B5336466
M. Wt: 329.4 g/mol
InChI Key: SXHUTEHPEGFNIJ-UHFFFAOYSA-N
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Description

3-amino-6-(4-fluorophenyl)-N-isopropylthieno[2,3-b]pyridine-2-carboxamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. TAK-659 has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

3-amino-6-(4-fluorophenyl)-N-isopropylthieno[2,3-b]pyridine-2-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways of B cells and other immune cells. By inhibiting BTK, this compound blocks the activation and proliferation of B cells and other immune cells, leading to the suppression of autoimmune responses and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of BTK activity, the suppression of immune cell activation and proliferation, the induction of apoptosis in cancer cells, and the enhancement of the efficacy of other cancer treatments. This compound has also been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using 3-amino-6-(4-fluorophenyl)-N-isopropylthieno[2,3-b]pyridine-2-carboxamide in lab experiments include its high selectivity for BTK, its ability to inhibit the growth and proliferation of cancer cells, and its potential to enhance the efficacy of other cancer treatments. However, the limitations of using this compound in lab experiments include its complex synthesis process, the need for specialized equipment and expertise in organic chemistry, and the potential for off-target effects.

Future Directions

There are several future directions for the research and development of 3-amino-6-(4-fluorophenyl)-N-isopropylthieno[2,3-b]pyridine-2-carboxamide, including the optimization of its synthesis process, the evaluation of its efficacy and safety in clinical trials, the identification of biomarkers that predict response to treatment, and the exploration of its potential application in other diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, the combination of this compound with other cancer treatments, such as immunotherapy and targeted therapy, is an area of active research.

Synthesis Methods

The synthesis of 3-amino-6-(4-fluorophenyl)-N-isopropylthieno[2,3-b]pyridine-2-carboxamide involves a multi-step process that includes the reaction of 4-fluoroaniline with 2-chlorothiophene-3-carboxylic acid, followed by the conversion of the resulting intermediate to the target compound through several chemical transformations. The synthesis of this compound is a complex process that requires expertise in organic chemistry and the use of specialized equipment.

Scientific Research Applications

3-amino-6-(4-fluorophenyl)-N-isopropylthieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential application in the treatment of various cancers and autoimmune diseases. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress the activity of immune cells that contribute to autoimmune diseases. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Properties

IUPAC Name

3-amino-6-(4-fluorophenyl)-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3OS/c1-9(2)20-16(22)15-14(19)12-7-8-13(21-17(12)23-15)10-3-5-11(18)6-4-10/h3-9H,19H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHUTEHPEGFNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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